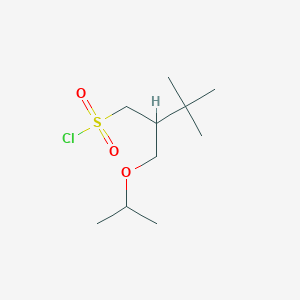

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched aliphatic chain with a 3,3-dimethylbutane backbone and an isopropoxymethyl substituent. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, which are critical in synthesizing sulfonamides, sulfonate esters, and other derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(isopropoxymethyl)-3,3-dimethylbutane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide and hydrogen chloride gases.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Bioconjugation: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Material Science: Utilized in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide or sulfonate ester linkages. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Isobutoxymethyl)-3-methylbutane-1-sulfonyl Chloride

- Structure : Differs in the alkoxy group (isobutoxy vs. isopropoxy) and methyl substitution (3-methyl vs. 3,3-dimethylbutane).

- Reactivity : The bulkier isobutoxy group may reduce nucleophilic accessibility compared to the isopropoxy analog.

- Applications : Used as a pharmaceutical intermediate, similar to the target compound .

3,3-Dimethylbutyl Isopropylphosphonofluoridate

- Structure: Shares the 3,3-dimethylbutyl chain but replaces the sulfonyl chloride with a phosphonofluoridate group.

- Reactivity: Phosphonofluoridates are potent acetylcholinesterase inhibitors, indicative of high toxicity (classified under Schedule 1A01) .

- Applications : Restricted to specialized or hazardous applications (e.g., chemical warfare agents), contrasting with sulfonyl chlorides’ broader synthetic utility.

Furan Derivatives: IPF and DIPF

- Structures : 2-(Isopropoxymethyl)furan (IPF) and 2-(diisopropoxymethyl)furan (DIPF) are furan-based ethers.

- Reactivity : Synthesized via catalytic hydrogen transfer and acetalization using APO-5 catalysts. IPF forms under higher temperatures (140°C), while DIPF dominates at lower metal loadings .

- Applications : Used in biomass valorization for biofuels or solvents, differing from sulfonyl chlorides’ pharmaceutical focus .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reaction Conditions and Selectivity

Key Research Findings

- Catalytic Influence : APO-5 catalysts with tailored acidity (e.g., APO-5(1.5)) enable selective etherification to IPF, while APO-5(1) favors acetalization to DIPF . This contrasts with sulfonyl chloride synthesis, which likely requires halogenation agents rather than acid-base catalysts.

- Steric Effects : Bulkier substituents (e.g., isobutoxy in ’s compound) reduce reactivity compared to less hindered analogs, a critical factor in nucleophilic substitution pathways.

- Stability : Sulfonyl chlorides are moisture-sensitive and require anhydrous conditions, whereas IPF/DIPF exhibit stability under prolonged catalytic conditions (e.g., 24-hour reactions) .

Biological Activity

2-(Isopropoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its sulfonyl group, which is known to participate in various biochemical interactions, particularly in enzyme inhibition and as a reactive electrophile.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅ClO₂S

- Molecular Weight : 250.76 g/mol

The presence of the sulfonyl chloride group makes this compound a potent electrophile, capable of reacting with nucleophiles in biological systems.

Biological Activity Overview

The biological activity of sulfonyl chlorides, including this compound, primarily revolves around their ability to inhibit specific enzymes and interact with various biological targets. The following sections detail the mechanisms of action, potential therapeutic applications, and relevant case studies.

Sulfonyl chlorides can act as inhibitors for several enzymes, particularly serine hydrolases. The mechanism typically involves the formation of a covalent bond between the sulfonyl chloride and the active site serine residue of the enzyme. This interaction can lead to:

- Enzyme Inhibition : Sulfonyl chlorides have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Inhibition of FAAH can enhance endocannabinoid signaling, potentially providing therapeutic benefits for pain management and anxiety disorders .

- Selectivity : Compounds similar to this compound have demonstrated selectivity for their targets over other serine hydrolases, minimizing off-target effects .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase

Research has indicated that sulfonyl fluorides derived from sulfonyl chlorides exhibit significant inhibitory effects on FAAH. In one study, a series of sulfonyl fluorides were tested for their ability to inhibit FAAH activity in vitro. The results showed that these compounds effectively increased levels of anandamide, an endocannabinoid associated with pain relief and mood regulation .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 21d | 0.5 | FAAH |

| 21e | 1.0 | FAAH |

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of related sulfonyl compounds. The findings revealed that certain derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

3,3-dimethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-8(2)14-6-9(10(3,4)5)7-15(11,12)13/h8-9H,6-7H2,1-5H3 |

InChI Key |

VDHGZGCQSKJXRA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCC(CS(=O)(=O)Cl)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.